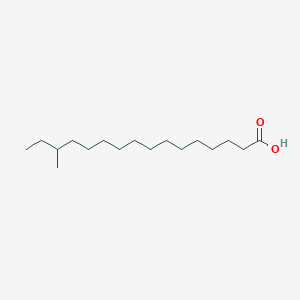
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine is a synthetic phosphatidylcholine containing 17:0 fatty acids at the sn-1 and sn-2 positions . It is a saturated phospholipid and a strong bilayer-forming lipid . It has been used as an internal standard in the quantitation of lipid species in biological samples by liquid chromatography-mass spectrometry and fatty acid analyses in gas chromatography .
Synthesis Analysis
The synthesis of 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine involves the use of 17:0 fatty acids at the sn-1 and sn-2 positions . The product is purified by HPLC, and special precautions are taken to protect the products from oxidization and hydrolysis .Molecular Structure Analysis
The molecular formula of 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine is C42H84NO8P . The molecular weight is 762.09 . The structure includes 17:0 fatty acids attached to a glycerol molecule covalently with the help of ester bonds .Chemical Reactions Analysis
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine has been used as an internal standard for the quantification of phosphatidylcholines by LC-MS . It has also been used in the extraction mixture for lipid extraction from biological samples .Physical And Chemical Properties Analysis
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine is a solid at room temperature . It is soluble in dichloromethane and methanol . It is stored at -20°C and is stable for at least 4 years .Scientific Research Applications
Internal Standard for Phospholipids Analysis
This compound has been used as an internal standard for phospholipids in fatty acid analysis . It helps in the quantification of phosphatidylcholines by LC-MS .
Lipid Studies
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine is used in lipid studies . It provides a basis for understanding the structure and function of lipids in biological systems.
Component in Extraction Mixture
It has been used as a component in the extraction mixture for lipid extraction from frozen leaf tissue . This aids in the study of lipid metabolism in plants.
Phosphatidylcholine Acylated with Two Heptadecanoic Acids
This compound is a phosphatidylcholine acylated with two heptadecanoic acids . This property makes it useful in studies related to the role of phosphatidylcholine in cellular functions.
Detection of Phosphatidylethanolamines
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine has been used as an internal standard for the detection of phosphatidylethanolamines in human adipose tissue . This helps in understanding the role of phosphatidylethanolamines in human health and disease.
Storage and Handling
This compound is stored at -20°C under desiccating conditions . It can be stored for up to 12 months , which makes it suitable for long-term research projects.
Mechanism of Action
Target of Action
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC) is a derivative of phosphatidylcholine (PC), a major component of biological membranes . It primarily targets the lipid bilayer of cells, where it can integrate into the membrane due to its lipophilic nature .
Mode of Action
DHPC interacts with the lipid bilayer of cells, integrating into the membrane due to its lipophilic nature . This interaction can alter the physical properties of the membrane, such as fluidity and phase behavior .
Biochemical Pathways
As a derivative of phosphatidylcholine, it likely plays a role in lipid metabolism and membrane dynamics .
Pharmacokinetics
As a lipophilic compound, it is likely to be absorbed and distributed in the body following the principles of lipid metabolism . Its bioavailability would be influenced by factors such as its formulation and the route of administration.
Result of Action
The primary result of DHPC’s action is the alteration of the physical properties of cell membranes . This can influence various cellular processes, including signal transduction, protein function, and cellular responses to external stimuli .
Action Environment
The action of DHPC can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as temperature and pH can influence its physical state and thus its biological activity .
properties
IUPAC Name |
[(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAYAIMWLNAJW-RRHRGVEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SFVS help determine the phase transition temperature (Tm) of DHPC in a single lipid bilayer?
A: SFVS exploits the symmetry properties of molecules at interfaces. In a gel phase, the lipid tails are ordered, leading to a specific SFVS signal. Upon transitioning to a liquid crystalline phase, this order is disrupted, changing the signal. [, ] By monitoring the intensity of specific vibrational modes, such as the symmetric methyl stretch around 2875 cm-1, researchers can pinpoint the temperature at which this change occurs, indicating the phase transition temperature (Tm) of DHPC. []
Q2: How does the Tm of DHPC measured by SFVS compare to traditional methods, and what does this tell us about supported lipid bilayers?
A: The Tm of DHPC measured by SFVS aligns closely with values obtained through Differential Scanning Calorimetry (DSC) of lipid vesicles in solution. [] Specifically, SFVS yielded a Tm of 52.4 +/- 0.7 °C for DHPC, while literature values from DSC range around 49 +/- 3 °C. [] This agreement suggests that immobilizing DHPC on a solid support for SFVS measurements does not significantly alter its phase transition behavior compared to its behavior in solution. [] This finding supports the use of supported lipid bilayers as valid models for studying the biophysical properties of cell membranes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)
![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
